molecular formula C14H9ClN2O3 B14131131 Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate

Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate

Cat. No.: B14131131
M. Wt: 288.68 g/mol
InChI Key: QSHCNJVAGWBEHL-UHFFFAOYSA-N
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Description

Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a chloropyridinyl group attached to a benzoxazole ring, which is further esterified with a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate typically involves a multi-step process. One common method includes the condensation of 6-chloropyridine-3-carboxylic acid with 2-aminophenol to form the benzoxazole ring. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate is unique due to its specific combination of a benzoxazole ring with a chloropyridinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H9ClN2O3

Molecular Weight

288.68 g/mol

IUPAC Name

methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C14H9ClN2O3/c1-19-14(18)8-2-4-11-10(6-8)17-13(20-11)9-3-5-12(15)16-7-9/h2-7H,1H3

InChI Key

QSHCNJVAGWBEHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CN=C(C=C3)Cl

Origin of Product

United States

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